4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline
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Overview
Description
“4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline” is a chemical compound that contains a tetrazole moiety. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are known to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .
Synthesis Analysis
A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The synthesis involved an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as the azide source . The reaction was carried out in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a tetrazole ring. The parent heterocycle CHN can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole . The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .Chemical Reactions Analysis
In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy . This suggests that the compound can participate in various chemical reactions due to its ability to form hydrogen bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 410.5±47.0 °C at 760 mmHg, and a flash point of 231.2±16.5 °C . The compound also has a polar surface area of 80 Å2 and a molar volume of 115.0±3.0 cm3 .Scientific Research Applications
Electroluminescence and Photophysical Properties
Highly Luminescent Tetradentate Bis-Cyclometalated Platinum Complexes : This study delves into the synthesis, structure, photophysics, and electroluminescence application of N,N-di-substituted aniline platinum(II) complexes. These complexes exhibit high luminescence quantum yields and cover a broad emission spectrum from blue to red. One of the complexes demonstrated exceptional performance as an emitter in organic light-emitting diode (OLED) devices, highlighting the potential of aniline derivatives in advanced optoelectronic applications (Vezzu et al., 2010).
Neurodegenerative Disease Therapy
Amyloid-Binding Small Molecules : A tetra(ethylene glycol) derivative of benzothiazole aniline, noted for its ability to penetrate the blood-brain barrier and protect against Aβ-induced toxicity, was found to enhance synaptic plasticity. This compound decreases Aβ levels and alters the cell surface expression of amyloid precursor protein (APP), leading to improved memory in mice. The research underscores the therapeutic potential of aniline derivatives in treating neurodegenerative diseases (Megill et al., 2013).
Synthesis and Characterization of Aniline Derivatives
Metal-Free, Regioselective Arylation of 2H-Indazole Derivatives : Demonstrating a synthetic route providing a safe and accessible aniline precursor for arylation. This research highlights the efficiency of using organo photocatalysis for the modification of indazole derivatives, reflecting the utility of aniline and its derivatives in organic synthesis (Saritha et al., 2021).
Aniline Tetramers and Conductive Polymers
Synthesis and Spectroscopic Properties of Aniline Tetramers : This study presents a new synthetic method for aniline oligomers, which were characterized by various spectroscopic techniques. These materials have applications in conductive polymers and electronics, showing the versatility of aniline derivatives in material science (Kulszewicz-Bajer et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals, cytokines, and is involved in cellular proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . It forms hydrogen bonds with amino acid residues in the active pockets of the protein . This interaction results in changes to the protein’s function, potentially altering cellular processes .
Biochemical Pathways
Given its target, it is likely to influence pathways related tocellular stress responses, inflammation, and apoptosis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means it is well-absorbed by the body, distributed to the necessary sites, metabolized efficiently, and excreted without causing harmful toxicants .
Result of Action
The compound has been shown to have antibacterial, anticancer, and anti-TB activities . In vitro studies have demonstrated a significant cytotoxic effect, with IC50 values close to those of standard drugs . This suggests that the compound’s action results in the death of cancer cells and bacteria, and inhibits the growth of Mycobacterium tuberculosis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity can be boosted to enhance bioavailability . .
Future Directions
The future directions for “4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline” could involve further exploration of its biological activities and potential applications in medicine and pharmacology . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential biological targets .
Properties
IUPAC Name |
4-[1-(2H-tetrazol-5-yl)propan-2-yl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-7(6-10-12-14-15-13-10)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRKJKZJSSXPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=NNN=N1)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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